Asudemotide

Descripción

Propiedades

Número CAS |

1018833-53-8 |

|---|---|

Fórmula molecular |

C58H80N10O17 |

Peso molecular |

1189.3 g/mol |

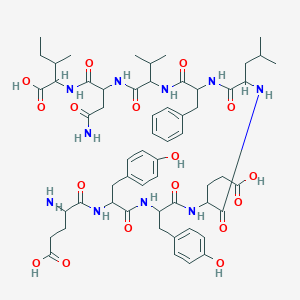

Nombre IUPAC |

(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C58H80N10O17/c1-7-32(6)49(58(84)85)68-56(82)44(29-45(60)71)66-57(83)48(31(4)5)67-55(81)43(26-33-11-9-8-10-12-33)65-52(78)40(25-30(2)3)63-51(77)39(22-24-47(74)75)61-53(79)42(28-35-15-19-37(70)20-16-35)64-54(80)41(27-34-13-17-36(69)18-14-34)62-50(76)38(59)21-23-46(72)73/h8-20,30-32,38-44,48-49,69-70H,7,21-29,59H2,1-6H3,(H2,60,71)(H,61,79)(H,62,76)(H,63,77)(H,64,80)(H,65,78)(H,66,83)(H,67,81)(H,68,82)(H,72,73)(H,74,75)(H,84,85)/t32-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |

Clave InChI |

FIURBSUJWCYXNV-OXOWVKQUSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Asudemotide; Glu-tyr-tyr-glu-leu-phe-val-asn-ile; |

Origen del producto |

United States |

Foundational & Exploratory

Asudemotide: A Technical Deep Dive into its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide, also known as S-588410, is an investigational cancer immunotherapy designed to elicit a robust and specific anti-tumor response. This peptide vaccine is composed of five distinct HLA-A*24:02-restricted peptides derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal, bladder, and non-small cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the immunological cascade it initiates, the signaling pathways of its target antigens, and a summary of key clinical findings. Methodologies for pivotal experiments are also described to provide a practical framework for researchers in the field.

Core Mechanism of Action: Eliciting a Targeted Cytotoxic T-Lymphocyte Response

The fundamental mechanism of this compound is the induction of a potent and specific cytotoxic T-lymphocyte (CTL) response against cancer cells that express the target antigens.[2][3] The vaccine is administered subcutaneously, emulsified with the Montanide ISA 51VG adjuvant, to enhance the immune response.

The process unfolds through the following key steps:

-

Antigen Presentation: Following administration, the five synthetic peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, these peptides are loaded onto Human Leukocyte Antigen (HLA)-A*24:02 molecules, a specific major histocompatibility complex (MHC) class I allele.

-

T-Cell Priming and Activation: The peptide-HLA complexes are then presented on the surface of APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes one of the five peptide-HLA complexes become activated.

-

Clonal Expansion and Differentiation: Activated CD8+ T-cells undergo rapid clonal expansion and differentiate into effector cytotoxic T-lymphocytes (CTLs). These CTLs are now programmed to recognize and eliminate cancer cells displaying the same peptide-HLA complexes.

-

Tumor Cell Recognition and Elimination: The circulating CTLs infiltrate the tumor microenvironment. Upon recognizing the specific peptide-HLA-A*24:02 complex on the surface of cancer cells, the CTLs release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the malignant cells.

This targeted approach aims to leverage the patient's own immune system to fight the cancer, potentially leading to a durable anti-tumor response.

References

- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on Asudemotide Peptide Vaccine: A Technical Guide

Disclaimer: Publicly available, peer-reviewed preclinical data specifically for the complete Asudemotide (S-588410) peptide vaccine is limited. This guide synthesizes the available information on its components and general preclinical methodologies for peptide vaccines to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptide antigens restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal and urothelial cancers:

-

URLC10 (Upregulated Lung Cancer 10)

-

CDCA1 (Cell Division Cycle Associated 1)

-

KOC1 (KH Domain Containing Protein Overexpressed in Cancer 1)

-

DEPDC1 (DEP Domain Containing 1)

-

MPHOSPH1 (M-Phase Phosphoprotein 1)

The vaccine is designed to elicit a robust cytotoxic T lymphocyte (CTL) response against tumor cells expressing these antigens. In clinical trials, this compound is emulsified with the adjuvant Montanide ISA51VG.

Core Components and Mechanism of Action

Peptide Antigens

The five peptides in this compound are short, synthetic sequences designed to be presented by HLA-A*24:02 molecules on the surface of cancer cells. This presentation allows for recognition and killing by peptide-specific CTLs.

Adjuvant: Montanide ISA51VG

Montanide ISA51VG is a water-in-oil emulsion adjuvant. Its proposed mechanisms of action include:

-

Depot Effect: Formation of a depot at the injection site, leading to the slow release of antigens.

-

Immune Cell Recruitment: Attraction of antigen-presenting cells (APCs) to the injection site.

-

Enhanced Antigen Presentation: Facilitation of antigen uptake and presentation by APCs, such as dendritic cells (DCs).

Preclinical and clinical studies have demonstrated that Montanide ISA51VG enhances both antibody production and CTL responses[1][2].

Proposed Mechanism of Action

The proposed immunological mechanism of this compound is illustrated in the signaling pathway below.

Preclinical Studies: Data and Methodologies

Immunogenicity Studies

Preclinical immunogenicity studies are crucial to demonstrate that a vaccine can elicit the desired immune response.

3.1.1 In Vitro and In Vivo Studies on Individual Peptides

-

DEPDC1: A study demonstrated that the DEPDC1(191-213) peptide induced a strong T helper (Th) cell response in HLA-DR4 transgenic mice[3].

-

CDCA1: Two long peptides, CDCA1(39-64)-LP and CDCA1(55-78)-LP, were shown to induce both Th cell and CTL responses in vitro and in vivo in HLA-class I transgenic mice[4]. These long peptides were capable of inducing CDCA1-specific CTLs through cross-presentation[4].

3.1.2 Typical Experimental Protocol for Immunogenicity in Mice

A generalized protocol for assessing the immunogenicity of a peptide vaccine in HLA-transgenic mice is as follows:

-

Animal Model: HLA-A*24:02 transgenic mice are used as they can present the vaccine peptides to T cells in a manner similar to humans.

-

Vaccine Formulation: The peptide or a pool of peptides is emulsified with an adjuvant such as Montanide ISA51VG.

-

Immunization Schedule: Mice are immunized subcutaneously at the base of the tail or in the flank. A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

-

Sample Collection: Spleens and lymph nodes are harvested 1-2 weeks after the final immunization.

-

Immune Response Assessment:

-

ELISpot Assay: To quantify the number of peptide-specific, interferon-gamma (IFN-γ)-secreting T cells.

-

Intracellular Cytokine Staining (ICS): To determine the phenotype of the responding T cells (e.g., CD8+, CD4+) and the profile of cytokines they produce (e.g., IFN-γ, TNF-α).

-

In Vivo Cytotoxicity Assay: To assess the ability of the induced CTLs to kill peptide-pulsed target cells in vivo.

-

Efficacy Studies

Preclinical efficacy studies aim to demonstrate the anti-tumor effect of the vaccine in a relevant animal model.

3.2.1 Typical Experimental Protocol for Efficacy in a Tumor Model

-

Animal Model: HLA-A24:02 transgenic mice are implanted with a tumor cell line that expresses the target antigens and HLA-A24:02.

-

Treatment Groups:

-

Vaccine group: Receives the peptide vaccine.

-

Control groups: May include vehicle (adjuvant only) or a non-specific peptide vaccine.

-

-

Vaccination Schedule:

-

Prophylactic model: Mice are vaccinated before tumor implantation.

-

Therapeutic model: Vaccination starts after the tumors are established and have reached a certain size.

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Tumor volume is measured regularly.

-

Survival: The overall survival of the mice is monitored.

-

Immunological Correlates: At the end of the study, tumors and spleens can be analyzed for the presence of tumor-infiltrating lymphocytes (TILs) and peptide-specific T cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Safety data of Montanide ISA 51 VG and Montanide ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of DEPDC1 in various types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchmap.jp [researchmap.jp]

Of Mice and Peptides: A Technical Guide to Assessing the Immunogenicity of Asudemotide in Murine Models

For Immediate Release

OSAKA, Japan – While clinical trials have been the primary focus of elucidating the immunogenic profile of asudemotide (S-588410), a five-peptide cancer vaccine, a comprehensive understanding of its preclinical immunogenicity in mouse models is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the current landscape of assessing peptide vaccine immunogenicity in murine systems, providing a framework for the design and interpretation of such studies in the absence of publicly available preclinical data specific to this compound.

Executive Summary

This compound is a cancer vaccine comprising five HLA-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. Clinical studies in patients with esophageal and urothelial cancers have demonstrated its ability to induce cytotoxic T-lymphocyte (CTL) responses. However, detailed preclinical data from mouse models, which are foundational for understanding the basic immunological mechanisms and for optimizing vaccine formulations, are not extensively published. This guide outlines the standard methodologies, experimental protocols, and key considerations for evaluating the immunogenicity of peptide-based cancer vaccines like this compound in mouse models, based on established practices in the field.

I. Core Principles of Peptide Vaccine Immunogenicity Assessment in Mice

The primary goal of preclinical immunogenicity studies for a peptide vaccine is to determine its ability to elicit a robust and specific immune response, primarily a T-cell mediated response, that can translate into anti-tumor efficacy. Key parameters to be evaluated include the magnitude and quality of the CTL response, the induction of memory T-cells, and the safety profile.

II. Experimental Protocols

The following sections detail generalized protocols for assessing the immunogenicity of a multi-peptide vaccine in mouse models. These are based on common practices and can be adapted for specific research questions.

A. Mouse Models

The choice of mouse strain is critical and depends on the HLA restriction of the peptides. For this compound, which consists of HLA-A*24:02-restricted peptides, transgenic mice expressing this human HLA allele would be the most relevant model. Inbred strains such as C57BL/6 and BALB/c are also commonly used for general immunogenicity studies and for evaluating the efficacy of vaccines against transplantable tumors.

B. Immunization Protocol

A typical immunization protocol involves a prime-boost strategy to elicit a strong and durable immune response. The route of administration and the choice of adjuvant are critical variables that can significantly impact the outcome.

Table 1: Generalized Immunization Protocol for a Peptide Cancer Vaccine

| Parameter | Description | Example |

| Mouse Strain | C57BL/6 or HLA-A*24:02 transgenic | C57BL/6 |

| Vaccine Formulation | Peptides emulsified in an adjuvant | 5-peptide cocktail with Montanide ISA 51 VG |

| Peptide Dose | 10-100 µg of each peptide per mouse | 50 µg of each peptide |

| Route of Administration | Subcutaneous (s.c.) or Intravenous (i.v.) | Subcutaneous at the base of the tail |

| Immunization Schedule | Prime immunization followed by one or more boosts | Prime on Day 0, Boost on Day 14 |

| Sample Collection | Blood and spleens collected at specified time points | Blood on Day 21, Spleens on Day 21 |

C. Immunological Assays

A panel of immunological assays is employed to characterize the immune response to the peptide vaccine.

Table 2: Key Immunological Assays for Vaccine Immunogenicity

| Assay | Purpose | Readout |

| ELISpot | To enumerate antigen-specific cytokine-secreting T-cells | Number of IFN-γ or TNF-α secreting cells |

| Intracellular Cytokine Staining (ICS) | To phenotype and quantify cytokine-producing T-cells by flow cytometry | Percentage of CD8+ or CD4+ T-cells producing IFN-γ, TNF-α, IL-2 |

| Tetramer Staining | To directly visualize and quantify antigen-specific T-cells by flow cytometry | Percentage of peptide-MHC tetramer+ CD8+ T-cells |

| In vivo Cytotoxicity Assay | To assess the functional capacity of vaccine-induced CTLs to kill target cells in vivo | Percentage of specific lysis of peptide-pulsed target cells |

| ELISA | To measure peptide-specific antibody titers in the serum | Antibody concentration (e.g., µg/mL) |

III. Visualization of Workflows and Pathways

A. Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the immunogenicity of a peptide cancer vaccine in a mouse model.

Caption: Generalized workflow for peptide vaccine immunogenicity assessment in mice.

B. T-Cell Activation Pathway

The diagram below outlines the signaling pathway leading to the activation of cytotoxic T-lymphocytes following vaccination.

Caption: Simplified pathway of CTL activation by a peptide vaccine.

IV. Conclusion

While specific preclinical immunogenicity data for this compound in mouse models remains largely proprietary, the principles and methodologies for evaluating peptide-based cancer vaccines are well-established. By employing appropriate mouse models, robust immunization protocols, and a comprehensive panel of immunological assays, researchers can effectively characterize the immunogenic potential of novel peptide vaccines. The translation of findings from such preclinical studies is instrumental in guiding the clinical development of next-generation cancer immunotherapies. Further disclosure of preclinical data for this compound would be invaluable to the scientific community for a more complete understanding of its immunological profile.

The Role of Asudemotide in Activating T-Cell Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide, also known as S-588410, is an investigational cancer peptide vaccine designed to elicit a robust and specific anti-tumor immune response. This technical guide provides an in-depth analysis of the core mechanisms by which this compound activates the T-cell response, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and workflows. This compound is comprised of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various malignancies, particularly esophageal and bladder cancers. These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele, focusing the vaccine's therapeutic action on patients with this specific genetic background.

Core Mechanism of Action: Activating a Targeted Cytotoxic T-Lymphocyte Response

The fundamental mechanism of this compound revolves around the presentation of its constituent peptides by antigen-presenting cells (APCs) to naive CD8+ T-cells. This interaction, when successful, triggers the differentiation of these naive cells into cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate tumor cells expressing the target antigens. Clinical evidence strongly supports the capacity of this compound to induce a potent CTL response, leading to significant changes within the tumor microenvironment.

An exploratory clinical study involving 15 patients with HLA-A*24:02-positive esophageal cancer demonstrated that vaccination with this compound led to a notable increase in the density of key immune effector cells within the tumor tissue. Specifically, post-vaccination tumor samples showed higher densities of CD8+ T-cells, activated cytotoxic CD8+ Granzyme B+ T-cells, and CD8+ programmed death-1-positive (PD-1+) T-cells.[1] Furthermore, an increase in programmed death-ligand 1-positive (PD-L1+) cells was observed, suggesting a potential for synergistic effects when combined with immune checkpoint inhibitors.[1][2]

A phase 3 clinical trial further substantiated these findings, with 98.5% of patients receiving this compound demonstrating CTL induction against at least one of the five vaccine peptides within 12 weeks of treatment.[3] This high rate of CTL induction underscores the vaccine's potent immunogenicity. The same sequences of peptide-specific T-cell receptors (TCRs) were identified in T-lymphocytes from both tumor tissue and peripheral blood after vaccination, indicating that functional, peptide-specific CTLs successfully infiltrate the tumor following vaccination.[1]

Quantitative Analysis of T-Cell Response

The following tables summarize the key quantitative data from clinical studies investigating the immunomodulatory effects of this compound.

Table 1: Induction of Cytotoxic T-Lymphocyte (CTL) Response

| Parameter | Result | Study Population | Citation |

| CTL Induction Rate (any of 5 peptides) | 98.5% (132/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (URLC10 peptide) | 93.3% (125/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (CDCA1 peptide) | 53.7% (72/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (KOC1 peptide) | 29.9% (40/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (DEPDC1 peptide) | 63.2% (84/133 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (MPHOSPH1 peptide) | 65.7% (88/134 patients) | Esophageal Squamous Cell Carcinoma |

Table 2: Changes in Tumor-Infiltrating Lymphocyte Populations

| Cell Type | Change Post-Vaccination | Study Population | Citation |

| CD8+ T-cells | Increased Density | Esophageal Cancer | |

| CD8+ Granzyme B+ T-cells | Increased Density | Esophageal Cancer | |

| CD8+ PD-1+ T-cells | Increased Density | Esophageal Cancer | |

| PD-L1+ cells | Increased Density | Esophageal Cancer |

Signaling Pathways and Experimental Workflows

The activation of a T-cell response by this compound is a multi-step process involving antigen presentation, T-cell receptor engagement, and downstream signaling cascades.

The diagram above illustrates the initial step of T-cell activation where an APC presents an this compound peptide via the HLA-A*24:02 molecule to the TCR on a CD8+ T-cell. This recognition event (Signal 1) initiates a cascade of intracellular signaling events.

This workflow outlines the key steps in the clinical studies assessing the immunological impact of this compound, from patient selection to the various analytical methods employed.

Detailed Experimental Protocols

Cytotoxic T-Lymphocyte (CTL) ELISPOT Assay

The enzyme-linked immunosorbent spot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound trials, it is employed to measure the number of peptide-specific CTLs that release interferon-gamma (IFN-γ) upon stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are stimulated in vitro with the individual peptides contained in this compound. If peptide-specific CTLs are present, they will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single IFN-γ-secreting cell.

Protocol Outline:

-

Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Cell Preparation: PBMCs are isolated from patient blood samples via density gradient centrifugation.

-

Cell Stimulation: A defined number of PBMCs are added to the coated wells along with one of the five this compound peptides at a predetermined concentration. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for human IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of the cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader. The number of spots in the peptide-stimulated wells is compared to the negative control to determine the frequency of peptide-specific CTLs.

Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes

IHC is used to visualize the presence and distribution of specific proteins in tissue sections. In the this compound studies, IHC was performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies to identify and quantify various T-cell populations.

Principle: Thin sections of tumor tissue are incubated with primary antibodies that specifically bind to the target proteins (e.g., CD8, Granzyme B, PD-1, PD-L1). A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

Protocol Outline:

-

Tissue Preparation: FFPE tumor tissue is sectioned into 4-5 µm slices and mounted on glass slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves heating the slides in a buffer solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0).

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein-blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with the primary antibody (e.g., anti-CD8, anti-Granzyme B) at a specific dilution for a defined period (e.g., 1 hour at room temperature or overnight at 4°C).

-

Secondary Antibody and Detection: After washing, the sections are incubated with an enzyme-conjugated secondary antibody. This is followed by the addition of a chromogen (e.g., DAB) to produce a colored signal.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.

-

Analysis: The stained slides are examined under a microscope, and the number of positively stained cells per unit area is quantified, often with the aid of digital image analysis software.

T-Cell Receptor (TCR) Sequencing

TCR sequencing is a powerful technique used to analyze the diversity and clonality of the T-cell repertoire. In the context of this compound, it is used to identify and track the expansion of T-cell clones that are specific for the vaccine peptides.

Principle: The TCR is a highly variable receptor, with its specificity determined by the sequence of its complementarity-determining region 3 (CDR3). By sequencing the RNA or DNA that encodes the TCR, it is possible to identify the unique TCR sequences present in a sample and to determine their relative frequencies.

Protocol Outline:

-

Sample Preparation: T-cells are isolated from either tumor tissue or peripheral blood. RNA or DNA is then extracted from these cells.

-

Library Preparation: A library of TCR sequences is generated using a multiplex PCR or 5' RACE (Rapid Amplification of cDNA Ends) approach. This involves amplifying the region of the TCR gene that includes the CDR3. Unique molecular identifiers (UMIs) are often incorporated during this step to allow for accurate quantification and error correction.

-

Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput NGS platform.

-

Data Analysis: The sequencing data is processed using specialized bioinformatics tools to identify the unique TCR clonotypes, determine their frequencies, and analyze the overall diversity of the T-cell repertoire. By comparing the TCR repertoires before and after vaccination, it is possible to identify the expansion of vaccine-specific T-cell clones.

Conclusion

This compound represents a targeted immunotherapeutic approach that effectively activates a specific and potent cytotoxic T-lymphocyte response in HLA-A*24:02-positive patients. The clinical data robustly demonstrate the vaccine's ability to induce CTLs and promote the infiltration of activated T-cells into the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of T-cell responses in the context of cancer vaccine development. The visualization of the core mechanism and experimental workflows provides a clear understanding of the logical and biological underpinnings of this compound's action. Further research into the downstream signaling pathways and the potential for combination therapies with immune checkpoint inhibitors will be crucial in optimizing the clinical application of this promising cancer vaccine.

References

- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Asudemotide (S-588410): A Technical Guide to Its Targeted Oncoantigens and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asudemotide (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptides corresponding to HLA-A*24:02-restricted epitopes of cancer-testis antigens highly expressed in various malignancies. This technical guide provides an in-depth overview of this compound, its targeted proteins—DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1—and their roles in oncogenic signaling pathways. The document details the mechanism of action of this compound, summarizes key clinical trial data, outlines experimental protocols for assessing its immunogenicity, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.

Introduction to this compound (S-588410)

This compound is a cancer peptide vaccine designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells. It is composed of five HLA-A*24:02-restricted 9- or 10-mer peptides derived from five distinct cancer-testis antigens that are overexpressed in a variety of solid tumors, including esophageal, urothelial, and non-small cell lung cancers, while having limited or no expression in normal adult tissues except for the testis.[1][2] The vaccine is typically administered subcutaneously and emulsified with an adjuvant, such as Montanide ISA 51 VG, to enhance the immune response.[3][4]

The core principle of this compound therapy is to present these tumor-associated peptides to the patient's immune system, thereby activating and expanding a population of CTLs that can recognize and eliminate cancer cells expressing the parent antigens.

Targeted Proteins

This compound targets five specific oncoantigens:

-

DEPDC1 (DEP Domain Containing 1): A protein implicated in cell cycle progression, proliferation, and metastasis.

-

MPHOSPH1 (M-phase phosphoprotein 1): Also known as Kinesin Family Member 20B (KIF20B), it plays a crucial role in cytokinesis.[5]

-

URLC10 (Up-regulated in lung cancer 10): Also known as LY6K (Lymphocyte antigen 6 complex locus K), it is involved in cell proliferation, migration, and invasion.

-

CDCA1 (Cell Division Cycle Associated 1): A component of the Ndc80 kinetochore complex, essential for proper chromosome segregation during mitosis.

-

KOC1 (KH domain containing protein overexpressed in cancer 1): Also known as C2orf40.

The Targeted Proteins and Their Signaling Pathways

The five proteins targeted by this compound are integral to various cellular processes that, when dysregulated, contribute to tumorigenesis and cancer progression.

DEPDC1

DEPDC1 is overexpressed in numerous cancers and is associated with poor prognosis. It is involved in multiple oncogenic signaling pathways that regulate cell proliferation, survival, and metastasis.

-

NF-κB Pathway: DEPDC1 can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. DEPDC1 has been shown to modulate PI3K/Akt signaling.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, and DEPDC1 can influence its activity.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, and its modulation by DEPDC1 can impact cancer cell survival.

MPHOSPH1 (KIF20B)

MPHOSPH1, also known as KIF20B, is a kinesin-like protein essential for the completion of cytokinesis. Its overexpression in cancer cells can lead to aneuploidy and genomic instability.

-

Interaction with PRC1: MPHOSPH1 interacts with the Protein Regulator of Cytokinesis 1 (PRC1). This complex is crucial for the formation of the central spindle and midbody during cell division. Inhibition of either MPHOSPH1 or PRC1 leads to cytokinesis failure and subsequent cancer cell death.

-

p53 Pathway: Knockdown of KIF20B (MPHOSPH1) can lead to mitotic arrest and subsequent activation of the p53 tumor suppressor pathway, resulting in apoptosis.

URLC10 (LY6K)

URLC10, also known as LY6K, is a cancer-testis antigen that is frequently overexpressed in various cancers and is associated with poor prognosis. It plays a role in promoting cell proliferation, migration, and invasion through several signaling pathways.

-

ERK Signaling: LY6K can enhance the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key regulator of cell proliferation and survival.

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. LY6K has been shown to modulate TGF-β signaling.

-

Aurora Kinase Signaling: LY6K can interact with and influence the activity of Aurora kinases, which are critical for mitotic progression.

CDCA1

CDCA1 is a critical component of the Ndc80 kinetochore complex, which is essential for stable microtubule-kinetochore attachments and proper chromosome segregation during mitosis. Overexpression of CDCA1 can lead to chromosomal instability, a hallmark of cancer.

-

Spindle Assembly Checkpoint: The Ndc80 complex, including CDCA1, plays a pivotal role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation.

-

PLK1 Pathway: The broader family of Cell Division Cycle-Associated (CDCA) proteins has been linked to the Polo-like kinase 1 (PLK1) pathway, a master regulator of mitosis.

KOC1 (C2orf40)

The precise signaling pathways involving KOC1 in cancer are less well-defined compared to the other four antigens. However, some studies suggest its involvement in immune modulation and potentially as a tumor suppressor in certain contexts. There is evidence that it may interact with the TLR4/PI3K/Akt pathway, influencing M2 macrophage polarization in the tumor microenvironment.

Mechanism of Action of this compound

The therapeutic effect of this compound is mediated by the cellular arm of the adaptive immune system, specifically cytotoxic T-lymphocytes.

-

Antigen Presentation: Following subcutaneous injection, the peptide components of this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells.

-

T-Cell Activation: Inside the APCs, the peptides are loaded onto HLA-A*24:02 molecules and presented on the cell surface. These peptide-MHC complexes are then recognized by the T-cell receptors of naive CD8+ T-cells.

-

CTL Proliferation: This recognition, along with co-stimulatory signals, leads to the activation and clonal expansion of antigen-specific CTLs.

-

Tumor Cell Killing: The activated CTLs circulate throughout the body and, upon encountering tumor cells that are presenting the same target peptides on their HLA-A*24:02 molecules, they induce apoptosis of the cancer cells through the release of cytotoxic granules (e.g., perforin and granzymes) and Fas/FasL interactions.

Summary of Clinical Trial Data

This compound has been evaluated in several clinical trials, primarily in patients with esophageal and urothelial cancers. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Clinical Trials

| Clinical Trial | Cancer Type | Treatment Arm | N | Median Relapse-Free Survival (RFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |

| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | This compound | 138 | 84.3 weeks | 236.3 weeks | N/A (adjuvant setting) |

| Placebo | 138 | 84.1 weeks | Not Reached | N/A (adjuvant setting) | ||

| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | This compound | 45 | 18.1 weeks (PFS) | 71.0 weeks | 8.9% |

| Observation | 36 | 12.5 weeks (PFS) | 99.0 weeks | 0% |

Table 2: Immunogenicity and Safety of this compound

| Clinical Trial | Cancer Type | CTL Induction Rate (≥1 peptide) | Most Common Adverse Events (Grade ≥3) |

| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | 98.5% (132/134) | Injection site reactions |

| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | 93.3% (42/45) | Injection site reactions |

| UMIN000023324 (Phase 1) | Esophageal Cancer | 100% (at least one peptide) | Injection site reactions (Grade 1-2) |

Experimental Protocols

CTL Induction Assay (ELISpot)

The enzyme-linked immunospot (ELISpot) assay is a standard method for quantifying the frequency of cytokine-secreting cells at the single-cell level and is a primary endpoint in many this compound clinical trials.

Objective: To measure the frequency of peptide-specific, interferon-gamma (IFN-γ)-producing T-cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: PBMCs are isolated from patient blood samples and plated in the coated wells.

-

Stimulation: The cells are stimulated with individual peptides from the this compound vaccine, a positive control (e.g., phytohemagglutinin), and a negative control (no peptide).

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added.

-

Visualization: A streptavidin-alkaline phosphatase conjugate is added, followed by a substrate that produces a colored precipitate at the site of cytokine secretion.

-

Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.

Conclusion

This compound represents a targeted immunotherapeutic approach that leverages the specificity of the adaptive immune system to combat cancer. By stimulating a CTL response against five key oncoantigens, it offers a promising strategy for the treatment of various solid tumors. The clinical data to date demonstrate a favorable safety profile and potent immunogenicity, although efficacy in terms of significant improvement in survival endpoints has been modest in some trials. Further research into the intricate signaling pathways of its target proteins and the optimization of vaccine adjuvants and combination therapies will be crucial for maximizing the clinical benefit of this compound and similar cancer vaccines. This technical guide provides a foundational resource for researchers and clinicians working to advance this important area of oncology.

References

- 1. Cancer Peptide Vaccine | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 2. genecards.org [genecards.org]

- 3. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]

- 4. A narrative review of the emerging role of lymphocyte antigen 6 complex locus K in cancer: from basic research to clinical practice - Guo - Annals of Translational Medicine [atm.amegroups.org]

- 5. Inhibition of kinesin family member 20B sensitizes hepatocellular carcinoma cell to microtubule‐targeting agents by blocking cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

Basic Research on DEPDC1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

DEP domain containing 1 (DEPDC1) is a protein that has garnered significant attention in oncology research. Primarily expressed in the testis, its aberrant overexpression in a multitude of cancers, including bladder, breast, lung, and liver cancer, is strongly correlated with poor patient prognosis. Functioning as a key regulator of cell cycle progression, proliferation, and apoptosis, DEPDC1's oncogenic activities are mediated through its interaction with various cellular partners and its influence on critical signaling pathways. This technical guide provides an in-depth overview of the foundational research on DEPDC1 inhibitors, with a particular focus on the peptide-based inhibitor Asudemotide, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions involved.

Quantitative Data Summary

While the discovery of small molecule inhibitors for DEPDC1 with well-defined IC50 or Ki values remains an area of active research, studies on peptide-based inhibitors have provided initial quantitative insights into targeting this oncoprotein. The following tables summarize the available data on the biological effects of these inhibitors.

Table 1: Efficacy of the 11R-DEP:611-628 Peptide Inhibitor

| Cell Line | Inhibitor Concentration | Observed Effect | Assay Used | Reference |

| HepG2 (Liver Cancer) | 3 µM | Significant inhibition of cell proliferation | MTT Assay | [1][2] |

| HepG2 (Liver Cancer) | 3 µM | Significant increase in apoptosis | TUNEL Assay | [1] |

| UM-UC-3 (Bladder Cancer) | Dose-dependent | Decrease in cell viability | MTT Assay | [3] |

| A549 (Lung Cancer) | 5 µM | Potent inhibition of cell proliferation | CCK-8 Assay | [4] |

| A549 (Lung Cancer) | 5 µM | Induction of apoptosis | Flow Cytometry |

Table 2: this compound (S-588410) Clinical Trial Overview

| Clinical Trial ID | Phase | Cancer Type | Status | Key Findings/Endpoints |

| Information not available | Phase 3 | Esophageal Squamous Cell Carcinoma | - | Adjuvant therapy after curative resection. |

| Information not available | Phase 2 | Advanced or Metastatic Urothelial Carcinoma | - | Maintenance monotherapy for platinum-treated patients. |

Note: Specific quantitative results from these trials, such as percentage of overall survival or disease-free survival, are not yet publicly available in the reviewed literature.

Signaling Pathways and Molecular Interactions

DEPDC1 exerts its oncogenic functions by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

DEPDC1-ZNF224-NF-κB Signaling Pathway

DEPDC1 forms a complex with the zinc finger protein ZNF224, leading to the transcriptional repression of A20 (also known as TNFAIP3), a negative regulator of the NF-κB pathway. This repression results in the activation of NF-κB, which promotes cell survival and proliferation while inhibiting apoptosis.

Caption: DEPDC1-ZNF224 complex inhibits A20, activating NF-κB.

FOXM1-DEPDC1 Positive Feedback Loop

A positive feedback loop exists between the transcription factor FOXM1 and DEPDC1. FOXM1 promotes the transcription of DEPDC1. In turn, DEPDC1 enhances the nuclear translocation and transcriptional activity of FOXM1, creating a cycle that drives cancer progression.

Caption: FOXM1 and DEPDC1 form a positive feedback loop.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in DEPDC1 research.

siRNA-Mediated Knockdown of DEPDC1

Objective: To specifically reduce the expression of DEPDC1 in cultured cells to study its function.

Methodology:

-

Cell Culture: Plate cells (e.g., A549, HepG2) in antibiotic-free medium and grow to 30-50% confluency.

-

siRNA Preparation: Dilute DEPDC1-specific siRNA and a non-targeting control siRNA in serum-free medium.

-

Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis: Harvest the cells and analyze DEPDC1 knockdown efficiency by quantitative real-time PCR (qRT-PCR) and Western blotting. Functional assays (e.g., proliferation, apoptosis) can then be performed.

Caption: Workflow for siRNA-mediated knockdown of DEPDC1.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To demonstrate the physical interaction between DEPDC1 and its binding partners (e.g., ZNF224, FOXM1).

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-DEPDC1) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG should be run in parallel.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-ZNF224).

Caption: Workflow for Co-immunoprecipitation.

Conclusion and Future Directions

DEPDC1 has emerged as a compelling target for cancer therapy due to its restricted expression in normal tissues and its critical role in tumorigenesis. The development of inhibitors, such as the peptide vaccine this compound and the inhibitory peptide 11R-DEP:611-628, represents a promising therapeutic strategy. However, the field would greatly benefit from the discovery and characterization of potent, selective, and orally bioavailable small molecule inhibitors of DEPDC1. Future research should focus on high-throughput screening for such compounds and further elucidation of the intricate regulatory networks governed by DEPDC1. A deeper understanding of its interactions and downstream signaling will be paramount for the successful clinical translation of DEPDC1-targeted therapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeted interfering DEP domain containing 1 protein induces apoptosis in A549 lung adenocarcinoma cells through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Precision of Asudemotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide (S-588410) is a therapeutic cancer vaccine designed to elicit a robust and specific anti-tumor immune response. This guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, the experimental basis for its development, and its impact on the tumor microenvironment. This compound is a cocktail of five synthetic peptides, each corresponding to an epitope of a specific cancer-testis antigen (CTA). These antigens—DEP domain containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), Up-regulated lung cancer 10 (URLC10), Cell division cycle associated 1 (CDCA1), and KOC1 (KH domain containing protein overexpressed in cancer 1)—are predominantly expressed in cancerous tissues and male germ cells, making them highly specific targets for immunotherapy with minimal off-target effects. The vaccine is designed for patients who are positive for the human leukocyte antigen (HLA)-A*24:02 allele, ensuring the effective presentation of these peptides to the immune system.

Molecular Targets of this compound

This compound's therapeutic strategy is centered on the simultaneous targeting of five distinct cancer-testis antigens. The constituent peptides are specifically recognized by the HLA-A*24:02 molecule, a key mediator in the presentation of antigens to cytotoxic T-lymphocytes (CTLs).

Peptide Composition of this compound

The five HLA-A*24:02-restricted peptides that comprise this compound are derived from the following cancer-testis antigens:

| Target Antigen | Peptide Sequence |

| DEPDC1 | EYYELFVNI |

| MPHOSPH1 | IYNEYIYDL |

| URLC10 | RYCNLEGPPI |

| CDCA1 | KTVNELQNL |

| KOC1 | YMMPVNSEV |

Source:[1]

Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response

The fundamental mechanism of this compound is the induction of a potent, antigen-specific CTL response against tumor cells that express the target CTAs. This process is initiated by the administration of the peptide vaccine, which leads to the activation and expansion of T-cells capable of recognizing and eliminating cancer cells.

Signaling Pathway of T-Cell Activation

The journey from peptide administration to tumor cell lysis involves a well-orchestrated series of molecular events. The following diagram illustrates the generalized signaling pathway of T-cell activation upon encountering an antigen-presenting cell (APC) displaying the vaccine peptide on an HLA-A*24:02 molecule.

References

Asudemotide's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of asudemotide (also known as S-588410), a cancer peptide vaccine, with a specific focus on its effects on the tumor microenvironment (TME). The information is primarily derived from a key exploratory clinical study in patients with esophageal cancer, offering valuable insights for oncology research and drug development.

Core Mechanism of Action

This compound is a cancer vaccine composed of five synthetic peptides derived from five cancer-testis antigens that are overexpressed in various cancers, including esophageal cancer: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1][2] The vaccine is designed to be administered to patients who are positive for the human leukocyte antigen (HLA)-A*24:02 allele.[1][2] The core mechanism involves the induction of a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells that present these peptides on their surface, leading to a targeted anti-tumor immune attack.

Data Presentation: Quantitative Effects on the Tumor Microenvironment

An exploratory, open-label clinical study investigated the immunological effects of this compound in 15 patients with HLA-A*24:02-positive esophageal cancer. The vaccine was administered prior to surgical resection, allowing for the comparison of pre- and post-vaccination tumor tissue. The key quantitative findings on the changes within the TME are summarized below.

Table 1: Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Immune Checkpoint Markers

| Marker | Pre-Vaccination Density (cells/mm²) (Median [Range]) | Post-Vaccination Density (cells/mm²) (Median [Range]) | Percent Change (Median) | p-value |

| CD8+ | 127.0 [13.2–539.0] | 224.0 [24.5–1020.0] | +53.1% | 0.005 |

| CD8+ Granzyme B+ | 55.3 [0.0–306.0] | 103.0 [0.0–415.0] | +83.5% | 0.002 |

| CD8+ PD-1+ | 15.6 [0.0–152.0] | 42.9 [0.0–268.0] | +133.3% | 0.001 |

Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.[1]

Table 2: PD-L1 Expression in the Tumor Microenvironment

| Parameter | Pre-Vaccination | Post-Vaccination |

| Tumor Cell (TC) PD-L1 Positivity | ||

| TC score ≥ 1% | 46.7% (7/15) | 60.0% (9/15) |

| TC score ≥ 50% | 6.7% (1/15) | 20.0% (3/15) |

| Immune Cell (IC) PD-L1 Positivity | ||

| IC score ≥ 1% | 60.0% (9/15) | 80.0% (12/15) |

| Combined Positive Score (CPS) | ||

| CPS ≥ 1 | 66.7% (10/15) | 86.7% (13/15) |

| CPS ≥ 10 | 40.0% (6/15) | 60.0% (9/15) |

Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.

Table 3: Peptide-Specific Cytotoxic T-Lymphocyte (CTL) Induction in Peripheral Blood

| Peptide Antigen | CTL Induction Rate (% of Patients, n=15) |

| URLC10 | 100% |

| CDCA1 | 26.7% |

| KOC1 | 20.0% |

| DEPDC1 | 40.0% |

| MPHOSPH1 | 33.3% |

| At least one peptide | 100% |

Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pivotal study of this compound.

Immunohistochemistry (IHC) for TILs and PD-L1

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were obtained via biopsy (pre-vaccination) and surgical resection (post-vaccination). Sections of 4-μm thickness were prepared.

-

Staining Procedure: Automated staining was performed using the Ventana BenchMark ULTRA system.

-

Antibodies and Detection:

-

CD8: Rabbit monoclonal anti-CD8 antibody (Clone SP57, Ventana).

-

Granzyme B: Mouse monoclonal anti-Granzyme B antibody (Clone GrB-7, Nichirei Biosciences).

-

PD-1: Rabbit monoclonal anti-PD-1 antibody (Clone NAT105, Cell Marque).

-

PD-L1: Rabbit monoclonal anti-PD-L1 antibody (Clone SP263, Ventana).

-

Detection was performed using the OptiView DAB IHC Detection Kit (Ventana).

-

-

Image Analysis and Quantification:

-

Whole slide images were captured using a NanoZoomer S210 digital slide scanner.

-

The density of positively stained cells was quantified in the tumor stroma using Visiopharm software. The analysis focused on the invasive margin of the tumor.

-

PD-L1 expression was evaluated using the Tumor Cell (TC) score (% of PD-L1-positive tumor cells), Immune Cell (IC) score (% of tumor area covered by PD-L1-positive immune cells), and Combined Positive Score (CPS), calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

-

Cytotoxic T-Lymphocyte (CTL) Response Assay

-

Method: Enzyme-linked immunospot (ELISPOT) assay was used to detect interferon-γ (IFN-γ) secreting cells.

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples taken before and after this compound administration.

-

In Vitro Stimulation (IVS): PBMCs were stimulated in vitro with each of the five cognate peptides for one week to expand the population of peptide-specific T-cells.

-

ELISPOT Assay: Following IVS, the cells were transferred to an ELISPOT plate coated with anti-IFN-γ antibody and re-stimulated with the peptides. The resulting spots, each representing an IFN-γ-secreting cell, were counted.

-

Data Interpretation: A positive CTL response was determined based on the spot count of IFN-γ-generating cells.

T-Cell Receptor (TCR) Sequencing

-

Sample Source: T-lymphocytes were isolated from both post-vaccination tumor tissue and peripheral blood.

-

Sequencing Method: Unbiased TCR repertoire analysis was performed using next-generation sequencing (NGS). The complementarity-determining region 3 (CDR3) of the TCR beta chain was amplified and sequenced.

-

Data Analysis: The obtained TCR sequences were analyzed to identify specific receptor sequences that were present in both the tumor-infiltrating lymphocytes and the peripheral blood T-cells post-vaccination. The identification of identical TCR sequences in both compartments provides evidence that vaccine-induced T-cells from the periphery successfully infiltrated the tumor tissue.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: this compound-Induced T-Cell Activation Pathway.

References

Literature review of Asudemotide clinical trial phases

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Asudemotide (also known as S-588410) is an investigational cancer vaccine comprised of five synthetic peptides derived from cancer-testis antigens. These antigens—DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2—are frequently overexpressed in various malignancies and have limited expression in normal adult tissues, making them attractive targets for immunotherapy. This technical guide provides a comprehensive literature review of the clinical trial phases of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.

Mechanism of Action

This compound is designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against cancer cells expressing the targeted antigens. The vaccine is administered subcutaneously with an adjuvant, Montanide ISA 51VG, to enhance the immune response. Upon administration, the peptides are processed by antigen-presenting cells (APCs), such as dendritic cells. These APCs then present the peptide epitopes on their Major Histocompatibility Complex (MHC) Class I molecules to naive CD8+ T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of CTLs that can recognize and eliminate tumor cells expressing the target antigens.

Clinical Trial Phases: A Data-Driven Overview

This compound has been evaluated in multiple clinical trials across different cancer types. The following sections summarize the key findings from Phase 1, 2, and 3 studies.

Phase 1 Clinical Trial

An exploratory Phase 1 study (JPRN-UMIN000023324) was conducted to evaluate the immunologic mechanism of action of this compound in patients with esophageal cancer.

| Parameter | Data | Citation |

| Trial Identifier | JPRN-UMIN000023324 | [1] |

| Indication | Esophageal Cancer | [1] |

| Number of Participants | 15 | [1] |

| Key Findings | - Increased densities of CD8+, CD8+ Granzyme B+, and CD8+ PD-1+ tumor-infiltrating lymphocytes (TILs) post-vaccination. - Increased PD-L1 expression in the tumor microenvironment post-vaccination. - Peptide-specific T-cell receptors (TCRs) were identified in both post-vaccination tumor tissue and blood. | [1] |

| Adverse Events | - 80% of participants experienced treatment-related adverse events. - The most frequent adverse event was injection site reaction (Grade 1, n=1; Grade 2, n=11). | [1] |

Phase 2 Clinical Trial

A Phase 2 clinical trial investigated the efficacy and safety of this compound as maintenance monotherapy in patients with platinum-treated advanced or metastatic urothelial carcinoma.

| Parameter | Data | Citation |

| Indication | Advanced or Metastatic Urothelial Carcinoma | |

| Number of Participants | 45 (this compound group), 36 (Observation group) | |

| Primary Endpoint | Cytotoxic T-Lymphocyte (CTL) Induction Rate | |

| CTL Induction Rate | 93.3% in the this compound group | |

| Objective Response Rate (ORR) | 8.9% in the this compound group vs. 0% in the observation group | |

| Median Progression-Free Survival (PFS) | 18.1 weeks in the this compound group vs. 12.5 weeks in the observation group | |

| Median Overall Survival (OS) | 71.0 weeks in the Asudemotecide group vs. 99.0 weeks in the observation group | |

| Adverse Events | The most frequent treatment-emergent adverse event was injection-site reactions, reported in 93.3% of participants receiving this compound. |

Another Phase 2 study in patients with completely resected non-small-cell lung cancer (NCT02410369) has been registered, but the status is currently unknown.

Phase 3 Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled Phase 3 study (JPRN-UMIN000016954) evaluated this compound as an adjuvant therapy after curative resection in patients with esophageal cancer.

| Parameter | Data | Citation |

| Trial Identifier | JPRN-UMIN000016954 | |

| Indication | Esophageal Cancer (adjuvant therapy) | |

| Number of Participants | 276 (138 per group) | |

| Primary Endpoint | Relapse-Free Survival (RFS) | |

| Median RFS | 84.3 weeks in the this compound group vs. 84.1 weeks in the placebo group (P = 0.8156) | |

| Secondary Endpoint | Overall Survival (OS) | |

| Median OS | 236.3 weeks in the this compound group vs. not reached in the placebo group (P = 0.6533) | |

| CTL Induction Rate | 98.5% of patients who received this compound within 12 weeks | |

| Adverse Events | The most frequent treatment-emergent adverse events in the this compound group were injection site reactions (97.9% of patients). |

Experimental Protocols

Cytotoxic T-Lymphocyte (CTL) Induction Assay

The induction of a peptide-specific CTL response is a primary measure of the biological activity of this compound. While specific proprietary details of the assay may vary, a general workflow can be described as follows:

Methodology:

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation: Blood samples are collected from patients before and at specified time points after vaccination. PBMCs are isolated using density gradient centrifugation (e.g., Ficoll-Paque).

-

In Vitro Stimulation: A portion of the isolated PBMCs are stimulated in vitro with the individual peptides of the this compound vaccine. This is typically done in the presence of a co-stimulatory molecule and Interleukin-2 (IL-2) to promote T-cell proliferation.

-

CTL Response Assessment: After a period of culture, the peptide-specific CTL response is measured. Common methods include:

-

ELISpot Assay: This assay quantifies the number of antigen-specific T-cells that secrete cytokines, most commonly Interferon-gamma (IFN-γ), upon re-stimulation with the target peptides.

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of cytokine-producing T-cells (e.g., IFN-γ, TNF-α) at a single-cell level. Cells are stained for surface markers (e.g., CD8) and intracellular cytokines.

-

-

Data Analysis: The number of IFN-γ producing cells (or other relevant cytokines) is compared between pre- and post-vaccination samples. A significant increase in the number of peptide-specific CTLs post-vaccination indicates a positive immune response.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

The analysis of TILs provides insight into the local immune response within the tumor microenvironment. This is often performed on tumor biopsy samples.

Methodology:

-

Immunohistochemistry (IHC):

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the target epitopes.

-

The sections are incubated with primary antibodies specific for immune cell markers such as CD8 (for cytotoxic T-cells), Granzyme B (a marker of cytotoxicity), and PD-1 (an immune checkpoint receptor).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chromogenic substrate to visualize the stained cells.

-

The slides are counterstained (e.g., with hematoxylin) and analyzed under a microscope to quantify the density of the stained immune cells within the tumor.

-

-

T-Cell Receptor (TCR) Sequencing:

-

DNA or RNA is extracted from tumor tissue or isolated TILs.

-

The complementary determining region 3 (CDR3) of the TCR genes is amplified using polymerase chain reaction (PCR). The CDR3 region is highly variable and determines the antigen specificity of the T-cell.

-

The amplified TCR sequences are then analyzed using next-generation sequencing (NGS) to determine the clonal diversity and abundance of different T-cell populations within the tumor.

-

By comparing the TCR repertoire in the tumor with that in the peripheral blood, it is possible to track the infiltration of vaccine-induced T-cells into the tumor.

-

Conclusion

The clinical development of this compound has demonstrated its ability to induce a robust cytotoxic T-lymphocyte response against its target antigens. While the Phase 3 trial in esophageal cancer did not meet its primary endpoint of improving relapse-free survival, the vaccine was well-tolerated, with injection site reactions being the most common adverse event. The Phase 2 data in urothelial carcinoma showed a modest clinical response. The immunomodulatory effects observed in the Phase 1 study, such as the increase in tumor-infiltrating CD8+ and PD-1+ T-cells and the upregulation of PD-L1, suggest that this compound may have potential in combination with other immunotherapies, such as checkpoint inhibitors. Further research is warranted to explore these combination strategies and to identify patient populations that are most likely to benefit from this therapeutic cancer vaccine.

References

Methodological & Application

Application Notes and Protocols: Asudemotide In Vitro T-Cell Activation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide is a synthetic oligodeoxynucleotide agonist of Toll-like receptor 9 (TLR9).[1][2] TLR9 is an intracellular receptor that recognizes unmethylated CpG dinucleotides commonly found in bacterial and viral DNA.[2][3] Upon activation by ligands such as this compound, TLR9 initiates a signaling cascade in antigen-presenting cells (APCs), including dendritic cells (DCs) and B cells.[4] This activation leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, which are crucial for the subsequent activation and differentiation of T-cells. Consequently, in vitro T-cell activation assays are essential for evaluating the immunomodulatory effects of this compound and similar TLR9 agonists.

These application notes provide a detailed protocol for assessing the in vitro T-cell activation potential of this compound by co-culturing human peripheral blood mononuclear cells (PBMCs) with the compound. The primary readouts for T-cell activation will be the expression of activation markers, cytokine production, and proliferation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for the in vitro T-cell activation assay.

Experimental Protocols

This section details the materials and methods for performing the in vitro T-cell activation assay.

Materials

-

Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

-

Reagents:

-

This compound (or other CpG ODN of interest)

-

Control Oligonucleotide (a non-CpG ODN)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as positive controls for T-cell activation)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Ficoll-Paque PLUS for PBMC isolation.

-

CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) for proliferation assays.

-

Fluorochrome-conjugated antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69.

-

Human IFN-γ, IL-2, and TNF-α ELISA kits.

-

Human IFN-γ ELISpot kit.

-

-

Equipment:

-

96-well flat-bottom cell culture plates.

-

Centrifuge.

-

37°C, 5% CO₂ incubator.

-

Flow cytometer.

-

ELISA plate reader.

-

ELISpot reader.

-

Methods

1. PBMC Isolation and Staining (for Proliferation Assay)

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI medium.

-

For proliferation analysis, label the PBMCs with CTV or CFSE according to the manufacturer's instructions. This should be done prior to cell plating.

2. Cell Culture and Stimulation

-

Plate the PBMCs (labeled or unlabeled) in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.

-

Prepare serial dilutions of this compound and the non-CpG control oligonucleotide. A typical concentration range to test would be 0.1 to 10 µg/mL.

-

Add 100 µL of the diluted compounds or medium (for unstimulated control) to the respective wells.

-

Include positive controls:

-

PHA (5 µg/mL)

-

Plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

-

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 96 hours, depending on the desired readout.

-

24-48 hours: Optimal for analyzing early activation markers (CD69, CD25) and cytokine production.

-

72-96 hours: Optimal for assessing T-cell proliferation.

-

3. Assay Readouts

a) Flow Cytometry for Activation Markers and Proliferation

-

After the incubation period, harvest the cells from the plate.

-

Wash the cells with PBS containing 2% FBS.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C in the dark.

-

Wash the cells twice to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on CD4+ and CD8+ T-cell populations and assessing the percentage of cells expressing activation markers or the dilution of the proliferation dye.

b) ELISA for Cytokine Quantification

-

After the desired incubation period (typically 24-72 hours), centrifuge the 96-well plate and carefully collect the culture supernatants.

-

Perform ELISA for IFN-γ, IL-2, and TNF-α on the collected supernatants according to the manufacturer's protocol.

c) ELISpot for Frequency of Cytokine-Secreting Cells

-

The ELISpot assay should be set up at the beginning of the culture period according to the manufacturer's instructions, using ELISpot plates pre-coated with capture antibody.

-

After incubation (typically 18-48 hours), develop the plate to visualize the spots, each representing a single cytokine-secreting cell.

-

Count the spots using an ELISpot reader.

Data Presentation

The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.

Table 1: T-Cell Activation Marker Expression

| Treatment Group | Concentration (µg/mL) | % CD25+ in CD4+ T-Cells | % CD69+ in CD4+ T-Cells | % CD25+ in CD8+ T-Cells | % CD69+ in CD8+ T-Cells |

| Unstimulated | - | ||||

| This compound | 0.1 | ||||

| 1.0 | |||||

| 10.0 | |||||

| Non-CpG Control | 10.0 | ||||

| Positive Control | - |

Table 2: T-Cell Proliferation

| Treatment Group | Concentration (µg/mL) | % Proliferated CD4+ T-Cells | % Proliferated CD8+ T-Cells |

| Unstimulated | - | ||

| This compound | 0.1 | ||

| 1.0 | |||

| 10.0 | |||

| Non-CpG Control | 10.0 | ||

| Positive Control | - |

Table 3: Cytokine Production (ELISA)

| Treatment Group | Concentration (µg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |

| Unstimulated | - | |||

| This compound | 0.1 | |||

| 1.0 | ||||

| 10.0 | ||||

| Non-CpG Control | 10.0 | |||

| Positive Control | - |

Table 4: Frequency of IFN-γ Secreting Cells (ELISpot)

| Treatment Group | Concentration (µg/mL) | Spot Forming Units (SFU) per 10⁶ PBMCs |

| Unstimulated | - | |

| This compound | 0.1 | |

| 1.0 | ||

| 10.0 | ||

| Non-CpG Control | 10.0 | |

| Positive Control | - |

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro T-cell activating properties of this compound. By measuring multiple parameters including activation marker expression, proliferation, and cytokine production, researchers can obtain a detailed understanding of the immunomodulatory effects of this TLR9 agonist. The provided workflows, diagrams, and data presentation tables serve as a robust framework for conducting and interpreting these critical immunological assays.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CpG-oligodeoxynucleotides enhance T-cell receptor-triggered interferon-γ production and up-regulation of CD69 via induction of antigen-presenting cell-derived interferon type I and interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Tumor Model for Asudemotide Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide (also known as S-588410) is a therapeutic cancer vaccine composed of five synthetic peptide antigens derived from cancer-testis antigens that are overexpressed in various solid tumors, including esophageal, bladder, and non-small cell lung cancers.[1][2][3] These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele and are designed to elicit a potent and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing these antigens.[1][4] The five peptide antigens are derived from the following proteins: DEP domain-containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), up-regulated lung cancer 10 (URLC10), cell division cycle-associated protein 1 (CDCA1), and KH domain-containing protein overexpressed in cancer 1 (KOC1).

This document provides detailed application notes and protocols for establishing a robust in vivo tumor model to evaluate the anti-tumor efficacy of this compound. The described model utilizes HLA-A*24:02 transgenic mice and a suitable human cancer cell line expressing the target antigens and the corresponding HLA allele.

Mechanism of Action: this compound-Induced Anti-Tumor Immunity

This compound is designed to be taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the peptides are processed and presented on the cell surface by HLA-A*24:02 molecules. This peptide-HLA complex is then recognized by the T-cell receptors (TCRs) on naive CD8+ T-cells. This recognition, along with co-stimulatory signals, leads to the activation and proliferation of tumor antigen-specific CTLs. These activated CTLs can then identify and eliminate cancer cells that present the same peptide-HLA complexes on their surface.

References

- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bladder Cancer Journal Vol. 8, Issue 2 | Grand Rounds in Urology [grandroundsinurology.com]

- 4. d-nb.info [d-nb.info]

Application Notes and Protocols for CTL Response Measurement to Asudemotide using ELISpot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for measuring the cytotoxic T-lymphocyte (CTL) response to Asudemotide, a peptide-based cancer vaccine, utilizing the Enzyme-Linked Immunospot (ELISpot) assay.

Introduction

This compound (also known as S-588410) is an investigational cancer vaccine composed of five synthetic peptides restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various solid tumors, including esophageal cancer:

-

DEPDC1

-

MPHOSPH1

-

URLC10

-

CDCA1

-

KOC1